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molecular formula C6H11ClO3 B3382698 Tert-butyl chloromethyl carbonate CAS No. 35180-02-0

Tert-butyl chloromethyl carbonate

Cat. No. B3382698
M. Wt: 166.6 g/mol
InChI Key: HGHYERVLYRBRPJ-UHFFFAOYSA-N
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Patent
US05310929

Procedure details

0.62 mL pyridine was added dropwise to a solution of 0.77 g chloromethyl chloroformate and 1.32 mL t-BuOH in 60 mL CH2Cl2 cooled in an ice bath under an Ar atmosphere. The reaction was stirred 2 hours at 0° C. then transferred to a separatory funnel. The reaction was washed twice with H2O, once with 10% CuSO4, once with brine and dried with MgSO4. Suction filtration and evaporation provided 0.55 g of desired product which was used without purification.
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.Cl[C:8]([O:10][CH2:11][Cl:12])=[O:9].[CH3:13][C:14]([OH:17])([CH3:16])[CH3:15]>C(Cl)Cl>[C:8](=[O:9])([O:10][CH2:11][Cl:12])[O:17][C:14]([CH3:16])([CH3:15])[CH3:13]

Inputs

Step One
Name
Quantity
0.62 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.77 g
Type
reactant
Smiles
ClC(=O)OCCl
Name
Quantity
1.32 mL
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred 2 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath under an Ar atmosphere
CUSTOM
Type
CUSTOM
Details
then transferred to a separatory funnel
WASH
Type
WASH
Details
The reaction was washed twice with H2O, once with 10% CuSO4, once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
Suction filtration and evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(OC(C)(C)C)(OCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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